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Compound of Interest

Compound Name: N,N,5-Trimethylisoxazol-3-amine

Cat. No.: B1408516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, recognized for its presence in

a wide array of pharmacologically active compounds. Its unique electronic properties and ability

to form diverse interactions make it a valuable component in drug design. While specific in

silico studies on N,N,5-Trimethylisoxazol-3-amine are not prevalent in publicly available

literature, a vast body of research exists for structurally related isoxazole derivatives. This

guide provides an objective comparison of the in silico binding performance of various

isoxazole analogs against several key protein targets, supported by experimental data and

detailed methodologies.

Comparative Binding Affinity: Isoxazoles vs.
Alternatives
In silico molecular docking is a primary tool for predicting the binding affinity and interaction

patterns of a ligand with its protein target. The binding energy, typically reported in kcal/mol,

provides a quantitative estimate of binding strength. The following tables summarize docking

scores and experimental validation data for isoxazole derivatives against prominent drug

targets, compared with established inhibitors.

Table 1: Performance Against Cyclooxygenase-2 (COX-2)

The COX-2 enzyme is a major target for anti-inflammatory drugs. Isoxazole-containing

compounds have been investigated as selective COX-2 inhibitors.
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Compound/Alt
ernative

Target
Docking Score
(kcal/mol)

Experimental
Data (IC₅₀)

Citation

Isoxazole

Derivative (5b)
COX-2 -8.7

75.68% edema

inhibition
[1]

Isoxazole

Derivative (5c)
COX-2 -8.5

74.48% edema

inhibition
[1]

Isoxazole-

Carboxamide

(A13)

COX-2 Not Specified 13 nM [2]

Celecoxib

(Standard)
COX-2 -10.3 (approx.) ~40 nM

*Note: Celecoxib data is a representative value from general literature for comparison, as it was

not in the cited primary sources.

Table 2: Performance Against Carbonic Anhydrase (CA)

Carbonic anhydrase inhibitors are used as diuretics and for treating glaucoma. Novel isoxazole

derivatives have been explored for this target.

Compound/
Alternative

Target
Docking
Score
(kcal/mol)

Binding
Free Energy
(ΔGbind,
kcal/mol)

Experiment
al Data
(IC₅₀)

Citation

Isoxazole

Derivative

(AC2)

CA II Not Specified -13.53 112.3 µM [3][4]

Isoxazole

Derivative

(AC3)

CA II Not Specified -12.49 228.4 µM [3][4]

Acetazolamid

e (Standard)
CA II Not Specified Not Specified 18.6 µM [4]
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Table 3: Performance Against Heat Shock Protein 90 (Hsp90)

Hsp90 is a chaperone protein and a significant target in cancer therapy. Isoxazole-based

molecules have shown promise as Hsp90 inhibitors.

Compound/Alt
ernative

Target
Docking Score
(kcal/mol)

Key
Interactions

Citation

ZINC Database

Isoxazole 1
Hsp90 -8.51

H-bonds,

Hydrophobic
[5]

ZINC Database

Isoxazole 2
Hsp90 -8.42

H-bonds,

Hydrophobic
[6]

Luminespib

(Reference)
Hsp90 -8.20

Gly97, Asn51,

Lys58
[5][6]

Experimental and Computational Protocols
The data presented is derived from robust computational and experimental methods.

Understanding these protocols is crucial for interpreting the results and designing future

studies.

Key Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to

form a stable complex. The general workflow is as follows:

Protein Preparation: The 3D crystal structure of the target protein is obtained from the

Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed,

hydrogen atoms are added, and charges are assigned.[3]

Ligand Preparation: The 2D structure of the isoxazole derivative is drawn using chemical

software (e.g., ChemDraw, Avogadro) and converted to a 3D structure.[7] The geometry is

then optimized using a suitable force field or quantum mechanical method to find the lowest

energy conformation.[3]
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Docking Simulation: Software like AutoDock Vina or MOE (Molecular Operating

Environment) is used.[1] A grid box is defined around the active site of the target protein. The

software then samples numerous orientations and conformations of the ligand within this

box, scoring each "pose" based on a scoring function that estimates binding energy.[1]

Analysis: The resulting poses are analyzed. The pose with the most favorable docking score

(most negative value) is typically considered the most likely binding mode. Interactions such

as hydrogen bonds, hydrophobic interactions, and salt bridges are examined to understand

the basis of binding.[5]

Key Experimental Protocol: In Vitro Enzyme Inhibition
Assay (Example: COX-2)
Experimental validation is essential to confirm in silico predictions.

Enzyme and Substrate Preparation: Purified recombinant human COX-2 enzyme is used.

Arachidonic acid serves as the substrate.

Compound Incubation: The isoxazole derivatives and reference inhibitors are pre-incubated

with the COX-2 enzyme in a buffer solution for a specified time (e.g., 15 minutes) at a

controlled temperature (e.g., 37°C).

Reaction Initiation: The reaction is initiated by adding arachidonic acid. The enzyme's activity

leads to the production of prostaglandin E2 (PGE2).

Quantification: The reaction is stopped after a set period. The amount of PGE2 produced is

quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of

COX-2 activity (IC₅₀) is determined by plotting the percentage of inhibition against a range of

compound concentrations.[2]

Visualizing Workflows and Pathways
Diagrams are critical for conceptualizing complex processes in drug discovery and molecular

biology.
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Caption: A typical workflow for in silico molecular docking studies.
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Caption: Simplified COX-2 signaling pathway in inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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